Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate CAS 139101-23-8
Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate CAS 139101-23-8
An In-Depth Technical Guide to Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate (CAS 139101-23-8): A Versatile Fluorinated Building Block
Introduction
Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate, identified by CAS number 139101-23-8, is a halogenated β-keto ester of significant interest to the scientific community, particularly those in drug discovery and organic synthesis. The unique arrangement of bromine, fluorine, a ketone, and an ester group on a compact scaffold makes it a highly reactive and versatile intermediate. The incorporation of fluorine is especially noteworthy; this element's unique properties, such as high electronegativity and small atomic size, are widely exploited in medicinal chemistry to enhance the potency, metabolic stability, and pharmacokinetic profiles of drug candidates[1][2].
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate. It delves into its physicochemical properties, robust synthesis protocols, characteristic reactivity, and critical safety considerations, offering field-proven insights for researchers and drug development professionals aiming to leverage this potent building block.
Part 1: Physicochemical and Spectroscopic Profile
The structural features of Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate dictate its chemical behavior and analytical profile. Understanding these foundational characteristics is paramount before its application in any synthetic workflow.
Core Properties
A summary of the key physicochemical identifiers and properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 139101-23-8 | |
| Molecular Formula | C₁₁H₁₀BrFO₃ | |
| Molecular Weight | 289.1 g/mol | |
| IUPAC Name | ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate | N/A |
| InChI Code | 1S/C11H10BrFO3/c1-2-16-10(15)11(12,13)9(14)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
| InChI Key | GCOHYTBAQVEMLX-UHFFFAOYSA-N | |
| Physical Form | Liquid |
Caption: 2D Structure of Ethyl 2-bromo-2-fluoro-3-oxo-3-phenylpropanoate.
Expected Spectroscopic Signature
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl ester group—a triplet around 1.2-1.4 ppm (CH₃) and a quartet around 4.2-4.4 ppm (CH₂). The aromatic protons of the phenyl group would appear as a multiplet in the 7.4-8.0 ppm region.
-
¹³C NMR: The carbon spectrum would be characterized by signals for the carbonyl carbons of the ketone (~190-200 ppm) and the ester (~165-170 ppm). The quaternary carbon at the α-position, bonded to both bromine and fluorine, would exhibit a distinct doublet due to C-F coupling. Signals for the ethyl group and the aromatic carbons would also be present in their respective typical regions.
-
¹⁹F NMR: The fluorine NMR spectrum would be the most direct confirmation of successful fluorination, showing a singlet for the single fluorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would prominently feature strong absorption bands for the two carbonyl groups (C=O), likely in the range of 1680-1750 cm⁻¹. The C-O stretch of the ester and C-F/C-Br stretches would also be observable.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio). Key fragmentation patterns would likely involve the loss of the ethoxy group (-OEt) and the benzoyl group.
Part 2: Synthesis and Mechanistic Insights
The synthesis of α-fluoro-β-ketoesters like the title compound can be approached from multiple angles. The choice of method often depends on the availability of starting materials, scalability, and the desired purity profile. A prevalent and effective strategy involves a two-step sequence starting from readily available reagents.
Primary Synthesis Route: The Reformatsky-Oxidation Pathway
This robust method involves the initial formation of an α-fluoro-β-hydroxy ester via a Reformatsky reaction, which is subsequently oxidized to the target β-keto ester.[3]
